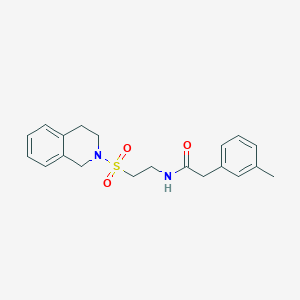

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide

Description

N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide is a synthetic acetamide derivative featuring a 3,4-dihydroisoquinoline core linked via a sulfonyl-ethyl group to a meta-methylphenyl (m-tolyl) acetamide moiety. The sulfonyl group may enhance solubility and binding affinity, while the m-tolyl substituent could influence steric and electronic interactions in biological systems .

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-16-5-4-6-17(13-16)14-20(23)21-10-12-26(24,25)22-11-9-18-7-2-3-8-19(18)15-22/h2-8,13H,9-12,14-15H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCOIHOKJNEDFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide typically involves multiple steps:

Preparation of 3,4-dihydroisoquinoline: : A precursor to this compound, 3,4-dihydroisoquinoline, can be synthesized through Pictet–Spengler cyclization of phenethylamine with an aldehyde.

Sulfonylation: : The intermediate 3,4-dihydroisoquinoline reacts with a sulfonyl chloride (such as methanesulfonyl chloride) under basic conditions to yield the sulfonylated derivative.

Formation of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)amine: : This derivative undergoes amination with ethylenediamine.

Acetylation: : The final product is obtained by reacting the amine with m-tolylacetic acid under acylation conditions.

Industrial Production Methods

On an industrial scale, this compound is typically synthesized in a controlled environment using large-scale reactors to ensure high yield and purity. The process involves stringent conditions such as precise temperature control, pH maintenance, and efficient mixing.

Chemical Reactions Analysis

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide undergoes various chemical reactions:

Oxidation: : Undergoes oxidation reactions typically using agents like potassium permanganate or chromic acid, leading to the formation of sulfoxides or sulfones.

Reduction: : Hydrogenation can reduce the compound, especially targeting the carbonyl group, converting it into a corresponding alcohol.

Substitution: : Electrophilic or nucleophilic substitution can occur, particularly at the aromatic ring, influenced by the electron-donating or withdrawing nature of substituents. Common reagents include halogens for substitution reactions and reducing agents like lithium aluminum hydride for reduction reactions.

Scientific Research Applications

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide has numerous applications across several fields:

Chemistry: : Utilized as an intermediate in organic synthesis and for studying reaction mechanisms.

Biology: : Serves as a probe to understand enzyme mechanisms and receptor binding due to its structural similarity to natural substrates.

Medicine: : Investigated for potential pharmaceutical applications, particularly in designing drugs targeting specific receptors or enzymes.

Industry: : Used in the manufacturing of specialty chemicals, including certain types of polymers and advanced materials.

Mechanism of Action

This compound exerts its effects through various molecular interactions:

Binding Affinity: : Exhibits high binding affinity for certain biological targets, such as enzymes or receptors, due to its structural conformation.

Inhibition or Activation: : Depending on the target, it can act as an inhibitor or activator, modulating the activity of the target molecule.

Pathways Involved: : Impacts cellular pathways related to signaling, metabolism, or structural integrity.

Comparison with Similar Compounds

Table 1. Comparison of Benzothiazole-Isoquinoline Acetamides

| Compound ID | Substituent (Benzothiazole) | Purity (%) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 4b (Cl at position 5) | 5-chloro | 100 | 81.48 | 248.1–250.9 |

| 4c (Cl at position 6) | 6-chloro | 92.0 | 80.17 | 240.7–243.1 |

| 4f (Br at position 6) | 6-bromo | – | – | – |

| Target Compound | Sulfonyl-ethyl + m-tolyl | – | – | – |

Sulfonamide-Containing Derivatives

The compound N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide () shares the sulfonyl-ethyl-dihydroisoquinoline motif with the target compound. Key contrasts include:

- Biological Data : The analog in exhibits cytotoxicity (IC₅₀ = 55.3–117.4 µM in plaque assays), suggesting sulfonamide derivatives may target viral or cancer pathways .

N-Substituted 2-Arylacetamides

Compounds like 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () demonstrate the versatility of acetamide scaffolds. These analogs prioritize halogenated aryl groups (e.g., Cl, Br) for enhanced stability and crystallinity, with melting points exceeding 473 K. Their hydrogen-bonding patterns (N–H⋯O) suggest solid-state packing advantages, which may inform the target compound’s formulation .

Key Research Findings and Challenges

- Synthesis Challenges : The sulfonyl-ethyl linker in the target compound may require optimized coupling conditions compared to benzothiazole analogs, where triethylamine-mediated nucleophilic substitution is standard .

- Biological Potential: While benzothiazole derivatives focus on antimicrobial activity, sulfonamide-containing compounds () show cytotoxic effects, hinting at the target’s possible therapeutic applications .

- Structural Optimization : The m-tolyl group’s meta-methyl substituent may reduce steric hindrance compared to ortho/para positions, improving receptor binding .

Biological Activity

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a sulfonamide linkage and a dihydroisoquinoline scaffold, which are known to contribute to its biological properties. The synthesis typically involves multiple steps:

- Preparation of the Dihydroisoquinoline Core : This is achieved through the Pictet-Spengler reaction, where an arylamine is condensed with an aldehyde or ketone in the presence of an acid catalyst.

- Sulfonylation : The core is treated with a sulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonyl group.

- Final Coupling : The sulfonylated intermediate is then coupled with a suitable acetamide derivative to yield the final product.

Antidepressant and Anticonvulsant Effects

Research indicates that this compound exhibits potential antidepressant and anticonvulsant activities. It is believed to interact with neurotransmitter systems, particularly serotonin (5-HT) and norepinephrine (NE), which are crucial in mood regulation. By increasing the levels of these neurotransmitters in the central nervous system, the compound may alleviate symptoms of depression and anxiety disorders.

Antifungal Properties

The compound has also shown antifungal activity against various pathogenic fungi. Studies have demonstrated its efficacy in inhibiting fungal growth, suggesting potential applications in treating fungal infections.

The mechanism through which this compound exerts its effects involves:

- Inhibition of Specific Enzymes : The compound may inhibit certain enzymes involved in neurotransmitter metabolism, thereby enhancing neurotransmitter availability.

- Receptor Interaction : It may interact with specific receptors related to mood and cognition, influencing neuronal signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidepressant | Increased 5-HT and NE levels | |

| Anticonvulsant | Reduced seizure frequency | |

| Antifungal | Inhibition of pathogenic fungi |

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| 1. Dihydroisoquinoline | Pictet-Spengler reaction |

| 2. Sulfonylation | Reaction with sulfonyl chloride |

| 3. Final Coupling | Coupling with acetamide derivative |

Case Studies

A notable study explored the compound's effects on animal models of depression and epilepsy. In these models, this compound demonstrated significant reductions in depressive behaviors and seizure activity compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.